molecular formula C17H17NO5S B2752447 [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 455309-55-4

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No. B2752447
CAS RN: 455309-55-4
M. Wt: 347.39
InChI Key: QGWFHESNXURPPO-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, also known as DMPO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DMPO is a pyridine derivative that has been synthesized and studied extensively for its unique properties and potential uses.

Scientific Research Applications

Antiproliferative Effects and DNA/Protein Binding Properties

This compound and its analogs have been investigated for their antiproliferative effects and DNA/protein binding properties. For instance, dinuclear gold(III) oxo complexes with bipyridyl ligands have shown potential as cytotoxic and anticancer agents. Their interactions with model proteins and DNA were analyzed, revealing significant reactivity and peculiar differences in DNA reactivity, which are critical for understanding their mechanism of action and potential therapeutic applications (Casini et al., 2006).

Synthesis of Tetrasubstituted Thiophenes

The compound's structure facilitates the synthesis of tetrasubstituted thiophenes, showcasing its utility in organic synthesis. A one-pot multicomponent protocol developed for this synthesis emphasizes the compound's role in creating structurally complex and functionally diverse molecules, which could have implications in materials science and pharmaceuticals (Sahu et al., 2015).

Development of Novel Therapeutics

The exploration of this compound has led to the development of novel therapeutics, particularly in the context of overcoming drug resistance in cancer treatments. A notable example is the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against various cancer cell lines. These derivatives have the potential to address the rapid development of multiple drug resistances in cancer treatments, offering a new avenue for therapeutic intervention (Das et al., 2009).

Chemiluminescence in Analytical Chemistry

Additionally, the structural features of this compound have found applications in the development of chemiluminescent probes, which are valuable in analytical chemistry for detecting biological and chemical substances. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence provide insights into the potential use of similar compounds in creating sensitive and selective analytical tools (Watanabe et al., 2010).

properties

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-11-6-7-15(22-2)13(9-11)14(19)10-23-17(20)12-5-4-8-18-16(12)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFHESNXURPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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